N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

Übersicht

Beschreibung

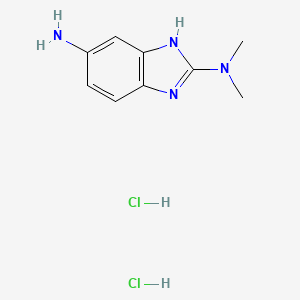

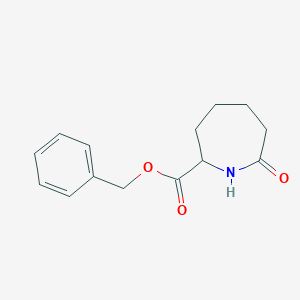

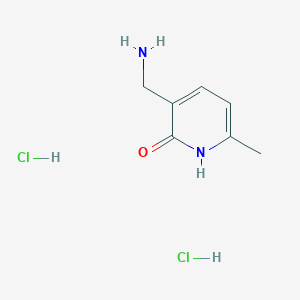

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride, also known as DMABN, is a chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is 1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H . This indicates the presence of two chlorine atoms, which suggests that this compound is a dihydrochloride salt .Physical And Chemical Properties Analysis

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, like N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride , have been shown to possess significant antimicrobial properties. They are effective against a variety of bacterial strains, including resistant ones. The compound’s mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes .

Anthelmintic Applications

These compounds are also known for their anthelmintic activity, which means they can be used to treat parasitic worm infestations. By affecting the energy metabolism of the worms, benzimidazole derivatives cause paralysis and death of the parasites .

Antiviral Uses

The structural motif of benzimidazole is found in several antiviral drugs. It can inhibit viral replication by targeting viral DNA polymerase or reverse transcriptase, making it a potential candidate for treating viral infections .

Anticancer Potential

Benzimidazole derivatives have been studied for their anticancer properties. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. Additionally, they may intercalate with DNA, leading to apoptosis of cancer cells .

Antihypertensive Effects

Some benzimidazole derivatives exhibit antihypertensive effects by acting on the renin-angiotensin system or by being calcium channel blockers. This can lead to the relaxation of blood vessels and reduced blood pressure .

Chemical Synthesis

In the field of chemical synthesis, benzimidazole derivatives are valuable intermediates. They can be used to synthesize more complex molecules, including pharmaceuticals and polymers, due to their reactivity and stability .

Material Science

The unique properties of benzimidazole derivatives make them suitable for applications in material science. They can be incorporated into polymers to enhance thermal stability or used in the creation of novel materials with specific electronic or photonic properties .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives can serve as fluorescent probes or reagents due to their ability to bind to specific molecules. This makes them useful in various detection and quantification techniques .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEYYFUWKMLDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)

![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)

![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)

![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)